1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-methoxyphenyl)piperazine
Description
1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-methoxyphenyl)piperazine is a synthetic organic compound. It belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities. This compound is characterized by the presence of a piperazine ring substituted with a chlorinated dimethoxybenzenesulfonyl group and a methoxyphenyl group.
Properties
IUPAC Name |
1-(4-chloro-2,5-dimethoxyphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O5S/c1-25-16-7-5-4-6-15(16)21-8-10-22(11-9-21)28(23,24)19-13-17(26-2)14(20)12-18(19)27-3/h4-7,12-13H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPGKAVIZFLUGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OC)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-methoxyphenyl)piperazine typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the sulfonyl group: The piperazine ring is then reacted with 4-chloro-2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the methoxyphenyl group: Finally, the compound is reacted with 2-methoxyphenyl halide under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Pharmacological Activity
1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-methoxyphenyl)piperazine exhibits various biological activities that make it a candidate for therapeutic applications:
- Antidepressant Activity : Research indicates that piperazine derivatives can exhibit significant antidepressant-like effects. This compound has shown high affinity for serotonin receptors (5-HT1A and 5-HT7), which are critical in mood regulation. Studies suggest that it may outperform traditional antidepressants at lower doses .
- Neuroprotective Effects : The compound has been investigated for its potential neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems could be beneficial in conditions like Alzheimer's disease and Parkinson's disease .
Structure-Activity Relationship Studies
Recent studies have focused on understanding how modifications to the compound's structure influence its biological activity. For example, removing or altering specific substituents has been shown to significantly impact receptor affinity and efficacy .
| Modification | Effect on Activity |
|---|---|
| Removal of 2-methoxy group | Loss of activity |
| Replacement of 4-chloro with bromo | Altered pharmacodynamics |
| Addition of alkyl groups | Variable effects based on chain length |
Potential Therapeutic Uses
The compound's diverse pharmacological profile suggests several potential therapeutic applications:
- Depression and Anxiety Disorders : Due to its serotonergic activity, it may serve as a novel treatment for mood disorders.
- Cognitive Impairment : Its neuroprotective effects could be harnessed in therapies aimed at cognitive decline associated with aging or neurodegenerative diseases.
- Pain Management : Some piperazine derivatives have shown promise in pain modulation, suggesting potential utility in analgesic formulations.
Case Studies and Research Findings
Several studies have investigated the efficacy and mechanisms of action of this compound:
- Antidepressant Efficacy Study : A comparative study demonstrated that derivatives similar to this compound exhibited superior antidepressant-like effects compared to traditional treatments like imipramine, particularly in rodent models.
- Neuroprotective Mechanism Investigation : In vitro studies revealed that this compound could protect neuronal cells from oxidative stress, indicating its potential role in neuroprotection .
- Structure Modification Studies : Research into structural modifications highlighted the importance of specific substituents for maintaining biological activity, guiding future drug design efforts .
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-methoxyphenyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chloro-2,5-dimethoxyphenyl)piperazine: Lacks the sulfonyl group.
1-(4-Methoxyphenyl)-4-(2-methoxyphenyl)piperazine: Lacks the chlorinated dimethoxybenzenesulfonyl group.
1-(4-Chlorophenyl)-4-(2-methoxyphenyl)piperazine: Lacks the dimethoxy groups.
Uniqueness
1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-methoxyphenyl)piperazine is unique due to the presence of both the sulfonyl and methoxyphenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-methoxyphenyl)piperazine, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.
Molecular Details:
- Molecular Formula : C15H22ClNO4S
- Molecular Weight : 347.9 g/mol
- IUPAC Name : 1-(4-chloro-2,5-dimethoxyphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine
- CAS Number : 914619-32-2
Synthesis
The synthesis of this compound typically involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 4-(2-methoxyphenyl)piperazine. The process may employ solvents like dichloromethane and catalysts such as triethylamine to enhance yield and purity .
Antidepressant Activity
Research indicates that derivatives of piperazine compounds exhibit significant antidepressant-like effects. For instance, studies have shown that certain piperazine derivatives demonstrate high affinity for serotonin receptors (5-HT1A and 5-HT7), which are crucial in mood regulation. In vivo tests revealed that specific derivatives could outperform traditional antidepressants like imipramine in efficacy at lower doses .
Anticancer Properties
The compound's sulfonamide group is linked to various anticancer activities. Studies have highlighted the potential of similar compounds in inhibiting tumor growth and inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
Enzyme Inhibition
This compound has been evaluated for its enzyme inhibitory properties. Notably, it has shown effectiveness against acetylcholinesterase (AChE) and urease, suggesting potential applications in treating conditions like Alzheimer's disease and infections caused by urease-producing bacteria .
Study 1: Antidepressant-Like Effects
A study published in Chem Biol Drug Des examined the antidepressant-like activity of various piperazine derivatives. The most promising compound exhibited significant binding affinity to serotonin receptors and demonstrated robust antidepressant effects in behavioral tests on mice .
Study 2: Anticancer Activity
Research conducted on a series of piperazine derivatives highlighted their ability to inhibit cancer cell lines. The study observed that compounds with similar structural motifs to this compound showed potent cytotoxicity against various cancer types, indicating a strong therapeutic potential .
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:
- Serotonin Receptors : The compound's structure allows it to bind effectively to serotonin receptors, influencing neurotransmitter levels associated with mood regulation.
- Enzyme Inhibition : The sulfonamide group enhances binding affinity to target enzymes, facilitating inhibition that can lead to therapeutic effects in various diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-methoxyphenyl)piperazine, and how can purity be optimized?
- Methodology : Start with a nucleophilic substitution reaction between 4-(2-methoxyphenyl)piperazine and 4-chloro-2,5-dimethoxybenzenesulfonyl chloride. Use anhydrous DCM as the solvent and triethylamine (TEA) as the base to neutralize HCl byproducts. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) . Monitor reaction progress using TLC (Rf ~0.3 in 30% ethyl acetate/hexane). Optimize purity (>95%) via recrystallization in ethanol/water (1:1) .
Q. How should researchers characterize this compound’s structural integrity and confirm its identity?
- Methodology : Perform -NMR (CDCl, 400 MHz) to verify substituent positions:
- Aromatic protons (6.8–7.5 ppm for methoxyphenyl and chlorodimethoxybenzenesulfonyl groups).
- Piperazine protons (2.5–3.5 ppm, split into multiplets due to sulfonyl group electron withdrawal).
- Methoxy protons (3.7–3.9 ppm as singlets).
Use HRMS (ESI+) to confirm molecular ion ([M+H] calculated for CHClNOS: 433.09) .
Q. What safety protocols are critical when handling this compound in the lab?
- Guidelines : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for synthesis due to potential irritant properties of sulfonyl chlorides and piperazine intermediates. Store in a desiccator at 4°C to prevent hydrolysis. In case of skin contact, wash immediately with water for 15 minutes .
Advanced Research Questions
Q. How can computational modeling predict this compound’s biological targets, and what validation methods are recommended?
- Approach : Use molecular docking (AutoDock Vina) to screen against serotonin/dopamine receptors (e.g., 5-HT, D), leveraging the sulfonyl-piperazine scaffold’s affinity for CNS targets . Validate predictions via competitive radioligand binding assays (IC determination using []-ketanserin for 5-HT receptors) .
Q. What strategies resolve contradictory data in solubility and bioavailability studies?
- Analysis : If aqueous solubility (<10 µg/mL) conflicts with in vivo bioavailability, use co-solvents (e.g., 10% DMSO in saline) for in vitro assays. For in vivo studies, formulate as a nanocrystalline suspension (particle size <200 nm via wet milling) to enhance dissolution . Cross-validate using HPLC-UV (λ=254 nm) to quantify plasma concentrations .
Q. How can structure-activity relationship (SAR) studies improve target selectivity?
- Design : Synthesize analogs by modifying the methoxy groups (e.g., replace with ethoxy or halogens) and assess binding affinities. For example, replacing 2-methoxyphenyl with 2-fluorophenyl may enhance D receptor selectivity . Use patch-clamp electrophysiology to confirm functional activity in transfected HEK293 cells .
Q. What analytical techniques identify degradation products under accelerated stability testing?
- Protocol : Expose the compound to 40°C/75% RH for 4 weeks. Analyze degraded samples via LC-MS (C18 column, 0.1% formic acid/acetonitrile gradient). Major degradation products likely include hydrolyzed sulfonic acid derivatives (m/z 356.03) and demethylated analogs .
Notes
- Avoid using commercial databases (e.g., BenchChem) for toxicity data; instead, refer to peer-reviewed protocols for in vitro/in vivo safety assessments .
- For advanced SAR, prioritize substituent modifications that align with known piperazine pharmacophores (e.g., halogen substitution for enhanced lipophilicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
